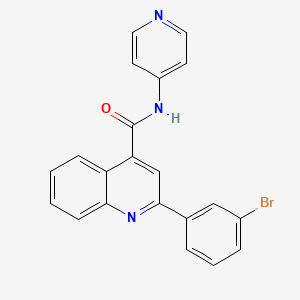
2-(3-bromophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a bromophenyl group and a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Pyridyl Group Introduction: The pyridyl group can be introduced using a similar coupling reaction, such as the Stille coupling, where a pyridylstannane reacts with a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide: can be compared with other quinoline derivatives, such as:
Uniqueness
The uniqueness of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain types of chemical reactions, such as cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C21H14BrN3O |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-N-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14BrN3O/c22-15-5-3-4-14(12-15)20-13-18(17-6-1-2-7-19(17)25-20)21(26)24-16-8-10-23-11-9-16/h1-13H,(H,23,24,26) |
Clé InChI |
KMNOKCDTIXDWOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B14921464.png)
![2-(4-methylphenyl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B14921466.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B14921468.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B14921470.png)
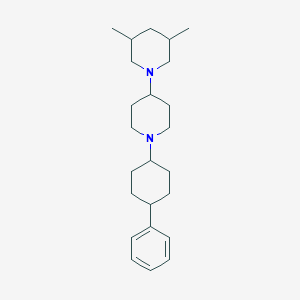
![dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B14921480.png)
![Propan-2-yl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14921487.png)
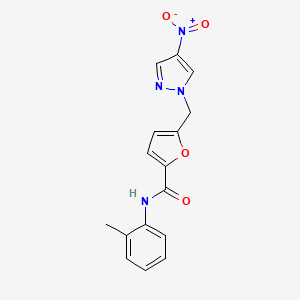
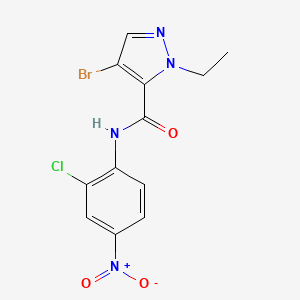
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921498.png)
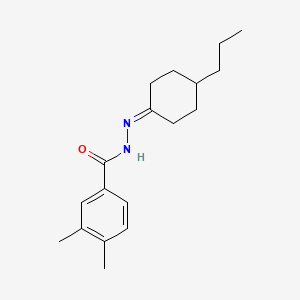
![ethyl {2-bromo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14921507.png)
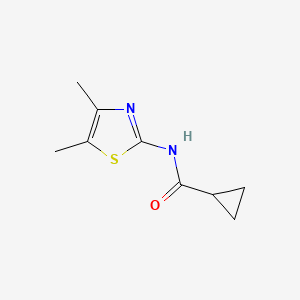
![(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921525.png)
